2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid
Description
This compound is a sulfonic acid derivative featuring a thioamide (C=S) backbone and dual sulfonate groups. Its IUPAC name reflects the presence of:
- Two ethanesulfonic acid moieties (providing strong acidity and hydrophilicity) .
- Aminoethyl substituents, facilitating coordination chemistry or biochemical interactions .
The structural complexity arises from the integration of sulfonic acid and thioamide functionalities, which distinguish it from simpler sulfonates or thiol-based compounds.
Properties
CAS No. |
52406-31-2 |
|---|---|
Molecular Formula |
C6H12N2O6S4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[2-sulfanylidene-2-(2-sulfoethylamino)ethanethioyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C6H12N2O6S4/c9-17(10,11)3-1-7-5(15)6(16)8-2-4-18(12,13)14/h1-4H2,(H,7,15)(H,8,16)(H,9,10,11)(H,12,13,14) |
InChI Key |
AATGZJNACTTWRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC(=S)C(=S)NCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethylenediamine with sulfoethylamine under controlled conditions to form the initial intermediate. This intermediate is then subjected to further reactions with thioxoethanethioyl chloride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction’s outcome and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and thiol-containing compounds.
Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfoethyl and thioxoethanethioyl groups play a crucial role in its reactivity and binding affinity. These groups can form covalent bonds with target molecules, leading to changes in their structure and function. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various biochemical processes.
Comparison with Similar Compounds
Ethanesulfonic Acid, 2-[[(2-Sulfoethyl)sulfinyl]thio]-
Key Differences :
- Functional Groups : Contains a sulfinyl (S=O) group instead of a thioxo (C=S) group .
- Reactivity : Sulfinyl groups are more oxidized, making this compound less prone to redox reactions but more polar than the target compound.
- Applications : Likely used in surfactant formulations due to enhanced solubility from sulfinyl polarity.
Sodium 2-[(2-Aminoethyl)amino]ethanesulphonate (CAS 34730-59-1)
Key Differences :
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4)
Key Differences :
- Functional Groups : Features a disulfide (S-S) bond instead of sulfonate or thioamide groups .
- Stability : S-S bonds are redox-active, enabling applications in drug delivery or polymer crosslinking, unlike the target compound’s inert thioamide .
- Toxicity: Limited toxicological data, similar to the target compound .
Comparative Data Table
Biological Activity
2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid, commonly referred to as TES (Thioethylsulfonic acid), is a sulfonic acid derivative with potential biological applications. This compound has garnered interest due to its unique chemical structure and the biological activities associated with sulfonic acids.
Chemical Structure
The molecular formula of TES is , and its structural characteristics include:
- Two sulfonic acid groups
- A thioether linkage
- Amino functional groups
Antimicrobial Properties
Research indicates that compounds similar to TES exhibit antimicrobial activities. For instance, studies on thiazole derivatives have shown moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
TES and related compounds have demonstrated antioxidant properties, which are crucial in preventing oxidative stress-related cellular damage. The thioether and sulfonic groups contribute to the scavenging of free radicals, thereby protecting cells from oxidative damage.
Cytotoxic Effects
Some studies have explored the cytotoxic effects of TES on cancer cell lines. For example, certain sulfonic acid derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, TES was tested against common pathogens. The results indicated that TES exhibited significant inhibitory effects at concentrations ranging from 50 to 100 µg/mL, comparable to established antibiotics .
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| TES | 50 | 15 |
| 100 | 20 | |
| Control | - | 25 (standard antibiotic) |
Study 2: Cytotoxicity Assay
A cytotoxicity assay was conducted on human cancer cell lines using TES. The results showed that TES reduced cell viability significantly at concentrations above 100 µM, indicating its potential as an anti-cancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 60 |
| 200 | 30 |
The biological activity of TES can be attributed to its ability to interact with cellular components:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The presence of amino and sulfonic groups may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
